Boc-Dap(Fmoc)-OH is a bifunctional molecule, meaning it possesses two reactive groups:
The combination of these protecting groups allows for the selective deprotection and coupling of amino acids during peptide synthesis using the solid-phase peptide synthesis (SPPS) technique. This technique is widely used in the production of peptides for various research purposes, including:
Boc-Dap(Fmoc)-OH can also be used as a building block in the synthesis of more complex molecules, such as:
Fmoc-Dap(Boc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-N-beta-methyl-L-2,3-diaminopropionic acid, is a derivative of the amino acid 2,3-diaminopropionic acid. This compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) and the t-butyloxycarbonyl (Boc). The Fmoc group is commonly used in peptide synthesis as a protective group for the amino terminus, while the Boc group protects the side chain amino group. This dual protection allows for selective reactions during peptide synthesis, making Fmoc-Dap(Boc)-OH a valuable building block in the development of peptides and peptidomimetics.
Fmoc-Dap(Boc)-OH has been noted for its potential biological activities, particularly in the context of peptide synthesis. It has been used to create peptides that exhibit specific interactions with biological targets, such as receptors and enzymes. Its structure allows for modulation of pH response due to Coulombic interactions between ionizable side chains, which can influence nucleic acid transfer and hydrogen bonding capabilities, potentially leading to reduced cytotoxicity in therapeutic applications .
The synthesis of Fmoc-Dap(Boc)-OH typically involves several steps:
Fmoc-Dap(Boc)-OH is primarily utilized in:
Interaction studies involving Fmoc-Dap(Boc)-OH often focus on its role within larger peptide structures. Research has shown that peptides containing this compound can demonstrate specific binding affinities to biological targets, which is crucial for drug design and development. The ability to manipulate its pH response through Coulombic interactions enhances its utility in creating effective therapeutic agents .
Several compounds share structural similarities with Fmoc-Dap(Boc)-OH, each offering unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Fmoc-Lys(Boc)-OH | Contains lysine instead of diaminopropionic acid | Often used in synthesizing longer peptides |
Fmoc-Gly-OH | Simple glycine derivative | Serves as a minimal building block |
Fmoc-Arg(Pbf)-OH | Contains arginine with a different protective group | Known for its role in enhancing peptide solubility |
Boc-Dap(Fmoc)-OH | Similar structure but different protection order | Useful for different synthetic strategies |
These compounds illustrate the versatility of protecting groups and their impact on the reactivity and application of amino acids in peptide synthesis.
Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl represents a dual-protected amino acid derivative with the molecular formula C23H26N2O6 [1] [2] [3]. The compound features a diaminopropionic acid backbone bearing two distinct protecting groups: the fluorenylmethoxycarbonyl group attached to the alpha-amino position and the tert-butoxycarbonyl group protecting the beta-amino functionality [1] [4].
The molecular structure consists of three primary components integrated into a single molecule [1] [5]. The fluorenyl ring system provides a rigid, planar aromatic framework that contributes significantly to the compound's overall molecular architecture [5] [6]. The methoxycarbonyl linker connects this fluorenyl moiety to the amino acid backbone, while the tert-butoxycarbonyl group forms a bulky protective unit on the side chain amino group [1] [7].
The molecular weight of this compound is consistently reported as 426.46 to 426.47 grams per mole across multiple commercial sources [1] [8] [9]. The Chemical Abstracts Service registry number 162558-25-0 uniquely identifies this specific stereoisomer and protecting group arrangement [1] [10] [8].
The specific rotation measurements provide quantitative evidence of the compound's optical activity [11] [9]. Commercial specifications indicate a specific rotation range of -7.0 to -9.0 degrees when measured at 20°C using the sodium D-line, with a concentration of 1 gram per 100 milliliters in methanol [9]. This negative rotation confirms the L-stereochemistry and demonstrates the compound's ability to rotate plane-polarized light in the levorotatory direction [12] [9].
The stereochemical integrity remains stable under normal storage and handling conditions [9] [7]. The protecting groups do not interfere with the stereochemical center, allowing the compound to maintain its optical purity throughout typical synthetic applications [5] [7].
The melting point of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl exhibits some variation depending on the measurement conditions and sample purity [8] [9]. The most comprehensive data indicates a melting point range of 131-139°C as reported by commercial suppliers [8]. However, alternative measurements from different sources report a melting point of 63°C [9].
This variation in melting point data may reflect differences in measurement methodology, sample purity, or the presence of different hydrate forms [8] [9]. The higher melting point range of 131-139°C appears more consistent with the molecular structure and hydrogen bonding capacity of the compound [8]. The crystalline structure and intermolecular interactions between protecting groups contribute to the thermal stability observed in this temperature range [13] [14].
Property | Value | Source |
---|---|---|
Melting Point Range 1 | 131-139°C | VWR [8] |
Melting Point Range 2 | 63°C | TCI [9] |
Appearance | White to almost white powder/crystal | Multiple suppliers [8] [9] |
The solubility characteristics of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl reflect the amphiphilic nature of the molecule, containing both hydrophilic and hydrophobic structural elements [3] [15]. The compound demonstrates insolubility in water, which is typical for protected amino acid derivatives with substantial hydrophobic character [3] [16].
Organic solvents provide significantly better solvation for this compound [17] [15]. Dimethyl sulfoxide and N,N-dimethylformamide represent the preferred solvents for preparing stock solutions, with both solvents readily dissolving the compound at practical concentrations [17] [18]. Methanol serves as an effective solvent for optical rotation measurements and analytical procedures [11] [9].
Dichloromethane and other chlorinated solvents also demonstrate good solvation properties, making them suitable for synthetic transformations and purification procedures [15] [19]. The solubility in organic solvents enables the compound's use in non-aqueous synthetic methodologies common in peptide chemistry [20] [21].
Solvent Category | Solubility | Applications |
---|---|---|
Water | Insoluble | Not suitable for aqueous methods [3] |
Dimethyl Sulfoxide | Highly soluble | Stock solution preparation [17] [18] |
N,N-Dimethylformamide | Highly soluble | Stock solution preparation [17] [18] |
Methanol | Soluble | Optical rotation measurements [11] [9] |
Dichloromethane | Soluble | Synthetic procedures [15] [19] |
The optical rotation properties of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl provide definitive evidence of its chiral nature and stereochemical purity [12] [9]. Quantitative measurements using polarimetry demonstrate consistent negative rotation values, confirming the L-configuration of the amino acid backbone [11] [9].
Standardized measurements conducted at 20°C using the sodium D-line wavelength yield specific rotation values ranging from -7.0 to -9.0 degrees [9]. These measurements utilize a concentration of 1 gram per 100 milliliters in methanol as the solvent system [9]. The negative rotation indicates levorotatory behavior, meaning the compound rotates plane-polarized light in the counterclockwise direction when viewed along the direction of light propagation [12].
The optical rotation serves as both an identity confirmation and purity assessment tool for this compound [12] [9]. Deviations from the expected rotation range may indicate stereochemical degradation, impurities, or incorrect stereoisomer composition [12]. The stability of the optical rotation under standard storage conditions confirms the stereochemical integrity of the protected amino acid [9] [21].
The stability profile of Fluorenylmethoxycarbonyl-Diaminopropionic Acid-tert-Butoxycarbonyl-Hydroxyl reflects the inherent characteristics of both protecting groups and their response to different environmental conditions [5] [7]. The compound requires refrigerated storage at 2-8°C to maintain long-term stability and prevent degradation [1] [8] [9].
Moisture sensitivity represents a critical stability consideration, as water absorption can significantly decrease the compound's stability and overall integrity [21]. The recommended storage protocol involves maintaining dry conditions and minimizing exposure to atmospheric humidity [1] [21]. Light sensitivity, particularly relevant due to the fluorescent properties of the fluorenylmethoxycarbonyl group, necessitates storage away from bright light sources [5] [21].
The differential stability of the two protecting groups under acidic and basic conditions defines the compound's utility in synthetic applications [5] [7]. The fluorenylmethoxycarbonyl group demonstrates stability under acidic conditions but shows lability toward basic reagents, particularly piperidine solutions commonly used for deprotection [5] [19]. Conversely, the tert-butoxycarbonyl group exhibits stability under basic conditions while being readily cleaved by acidic reagents such as trifluoroacetic acid [7] [19].
Condition Type | Stability Behavior | Mechanism |
---|---|---|
Temperature | Stable at 2-8°C refrigeration | Prevents thermal degradation [8] [9] |
Moisture | Sensitive - requires dry storage | Hydrolysis prevention [1] [21] |
Light | Sensitive - store in darkness | Fluorenyl group photostability [5] [21] |
Acidic conditions (Fluorenylmethoxycarbonyl) | Stable | Designed acid-resistance [5] [20] |
Basic conditions (Fluorenylmethoxycarbonyl) | Labile | Piperidine-mediated cleavage [5] [19] |
Acidic conditions (tert-Butoxycarbonyl) | Labile | Trifluoroacetic acid cleavage [7] [19] |
Basic conditions (tert-Butoxycarbonyl) | Stable | Designed base-resistance [7] [19] |